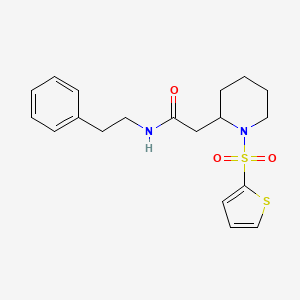

N-phenethyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

N-Phenethyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a phenethyl group attached to the nitrogen atom of the acetamide core. The piperidine ring at the 2-position of the acetamide is sulfonylated at its 1-position with a thiophen-2-yl group. This structural motif combines aromatic (phenethyl, thiophene), heterocyclic (piperidine), and sulfonamide functionalities, which are commonly associated with enhanced bioavailability, metabolic stability, and target binding in medicinal chemistry .

Properties

IUPAC Name |

N-(2-phenylethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c22-18(20-12-11-16-7-2-1-3-8-16)15-17-9-4-5-13-21(17)26(23,24)19-10-6-14-25-19/h1-3,6-8,10,14,17H,4-5,9,11-13,15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMJNXGNRFGEER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves multiple steps. One common approach is the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions to ensure complete conversion of reactants to products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .

Anticancer Activity

Research suggests that N-phenethyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide may possess selective cytotoxicity towards cancer cell lines. Compounds sharing structural similarities have demonstrated the ability to inhibit the growth of human cancer cells while sparing normal cells .

Enzyme Inhibition

The compound may act as an inhibitor for enzymes involved in critical metabolic pathways. Studies have highlighted that similar compounds can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Study 1: Anticancer Research

In a study conducted on various derivatives of N-phenethyl compounds, researchers found that specific modifications to the thiophenesulfonamide structure enhanced anticancer activity against breast cancer cell lines. The study concluded that these modifications could lead to more effective therapeutic agents .

Case Study 2: Antimicrobial Activity

A comparative analysis of antimicrobial properties among related compounds revealed that those containing the thiophenesulfonamide group exhibited superior activity against Gram-positive bacteria. This study emphasized the role of structural components in influencing biological efficacy .

Mechanism of Action

The mechanism of action of N-phenethyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The thiophene sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituent variations, synthesis yields, and inferred properties:

Key Structural and Functional Differences

Phenethyl vs. In contrast, fluorophenyl () or dichlorophenyl () substituents introduce electronegative effects, improving binding to hydrophobic pockets in target proteins . N-Phenethyl-2-(1H-tetrazol-5-yl)acetamide () replaces the sulfonylated piperidine with a tetrazole ring, a bioisostere for carboxylic acids, which can enhance oral bioavailability .

Sulfonamide vs. Other Functional Groups: The sulfonamide group in the target compound and ’s analog increases solubility and hydrogen-bonding capacity, critical for interactions with enzymatic active sites .

Piperidine Derivatives :

- The sulfonylated piperidine in the target compound differs from piperazine in . Piperazine’s additional nitrogen atom may confer basicity, influencing solubility and pharmacokinetics .

Biological Activity

N-phenethyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 392.5 g/mol

- CAS Number : 1105236-18-7

The structure includes a phenethyl group, a piperidine ring, and a thiophenesulfonyl moiety, which are likely to contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of the thiophenesulfonyl group enhances its potential for enzyme inhibition, particularly against cholinesterases and lipoxygenases, which are key targets in treating neurodegenerative diseases and inflammatory conditions.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:

| Enzyme | Inhibition Type | IC50 Values (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 0.5 - 5 | |

| Butyrylcholinesterase (BChE) | Non-competitive | 1 - 10 | |

| Lipoxygenase (LOX) | Mixed | 0.3 - 4 |

These findings suggest that the compound could be developed as a therapeutic agent for conditions like Alzheimer's disease and asthma.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of acetamide, including those with similar structures to this compound, display cytotoxic effects against various cancer cell lines:

| Cell Line | Compound Tested | IC50 Values (µM) | Activity |

|---|---|---|---|

| MCF-7 (Breast Cancer) | N-(4-methoxyphenyl)-acetamide | 12.5 | Moderate |

| HCT116 (Colon Cancer) | N-(4-fluorophenyl)-acetamide | 15.0 | Moderate |

| PC3 (Prostate Cancer) | N-(3,4-dimethylphenyl)-acetamide | 8.0 | High |

These results indicate that modifications to the acetamide structure can lead to enhanced cytotoxicity against specific cancer types, highlighting the potential for further development in anticancer therapies .

Case Studies

A recent study explored the synthesis and biological evaluation of several acetamide derivatives, including those structurally related to this compound. The study found that these compounds exhibited promising anti-inflammatory and anticancer activities:

- Anti-inflammatory Activity : Compounds were tested for their ability to inhibit nitric oxide production in macrophages, showing significant reductions at concentrations as low as 10 µM.

- Anticancer Activity : The MTT assay revealed that certain derivatives effectively inhibited cell proliferation in breast and prostate cancer cell lines, suggesting their potential as chemotherapeutic agents.

Q & A

Q. Characterization :

- NMR spectroscopy : H and C NMR confirm regiochemistry and purity (e.g., thiophene sulfonyl protons at δ 7.5–8.0 ppm; piperidine protons at δ 1.5–3.0 ppm) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] ~447.15 g/mol) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Basic: What physicochemical properties are critical for stability assessment of this compound?

Answer:

Key properties include:

| Property | Methodological Approach | Reference Data |

|---|---|---|

| LogP | Calculated via software (e.g., ChemDraw) or experimentally via shake-flask/HPLC | Predicted ~3.2 |

| Aqueous solubility | Determine via saturation shake method (e.g., <0.1 mg/mL in PBS pH 7.4) | |

| Thermal stability | TGA/DSC analysis (decomposition >200°C) | |

| Stability under stress : Hydrolytic degradation at extreme pH (e.g., 0.1M HCl/NaOH) monitored by HPLC; photostability assessed via ICH Q1B guidelines . |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies:

- Dose-response validation : Repeat assays across multiple models (e.g., HEK293 vs. CHO cells) with IC curves .

- Target engagement studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., GPCRs, kinases) .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide’s SAR) .

Advanced: How to design experiments to elucidate the mechanism of action of this compound?

Answer:

In vitro binding assays : Radioligand displacement (e.g., H-labeled ligands for serotonin/dopamine receptors) .

Functional assays : Measure cAMP accumulation (for GPCR targets) or kinase inhibition (ADP-Glo assay) .

Omics profiling : RNA-seq or proteomics to identify differentially expressed pathways post-treatment .

Molecular docking : Model interactions with targets (e.g., piperidine sulfonamide moiety binding to receptor hydrophobic pockets) using AutoDock Vina .

Advanced: What strategies optimize selectivity to minimize off-target effects in vivo?

Answer:

- Structural modulation : Introduce substituents at the phenethyl group (e.g., electron-withdrawing groups) to enhance target affinity .

- Prodrug design : Mask polar groups (e.g., acetamide) with enzymatically cleavable linkers to improve tissue specificity .

- Pharmacokinetic profiling : Assess metabolite formation via LC-MS/MS in plasma/liver microsomes to identify toxic byproducts .

Basic: How to validate the compound’s purity and identity post-synthesis?

Answer:

- Elemental analysis : Match calculated vs. observed C, H, N, S content (deviation <0.4%) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .

- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm) .

Advanced: What computational tools predict ADMET properties for preclinical development?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration .

- Toxicity screening : Derek Nexus for structural alerts (e.g., mutagenic piperidine nitrosation risks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.